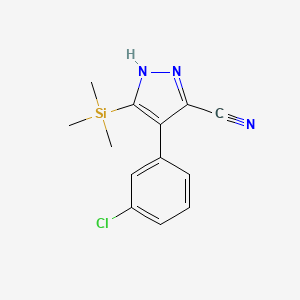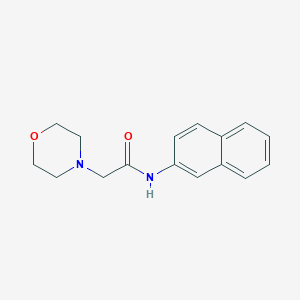
Benzenecarboximidamide, 4-(1-naphthalenylcarbonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Naphthoyl)benzimidamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthoyl)benzimidamide typically involves the condensation of o-phenylenediamine with a naphthoyl chloride derivative under acidic conditions. This reaction forms the benzimidazole core with the naphthoyl group attached. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production of 4-(1-Naphthoyl)benzimidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Naphthoyl)benzimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole oxides.
Reduction: Reduction reactions can convert the naphthoyl group to a naphthyl group.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
Oxidation: Benzimidazole oxides.
Reduction: Naphthyl-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-(1-Naphthoyl)benzimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1-Naphthoyl)benzimidamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Naphthoylindoles: Compounds with a naphthoyl group attached to an indole ring.
Naphthoylpyrroles: Compounds with a naphthoyl group attached to a pyrrole ring.
Other Benzimidazole Derivatives: Compounds with various substituents on the benzimidazole ring.
Uniqueness
4-(1-Naphthoyl)benzimidamide is unique due to its specific structure, which combines the benzimidazole core with a naphthoyl group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its diverse applications in scientific research further highlight its uniqueness.
Propiedades
Número CAS |
62178-64-7 |
|---|---|
Fórmula molecular |
C18H14N2O |
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
4-(naphthalene-1-carbonyl)benzenecarboximidamide |
InChI |
InChI=1S/C18H14N2O/c19-18(20)14-10-8-13(9-11-14)17(21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H3,19,20) |
Clave InChI |
MQHAKNOHHCYWAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxylic acid](/img/structure/B11848519.png)




![3-Iodo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B11848542.png)




![5-Benzofurancarboxaldehyde, 7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B11848584.png)



